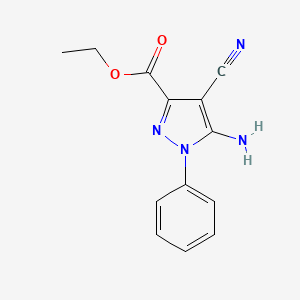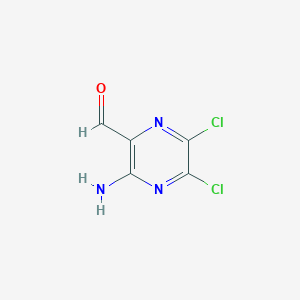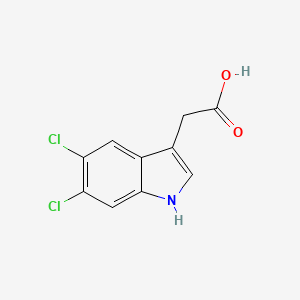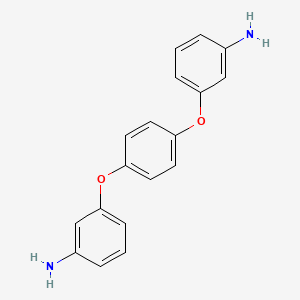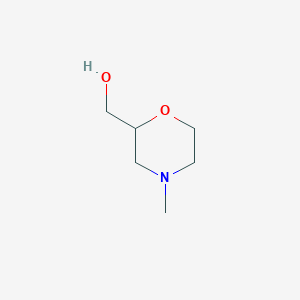![molecular formula C5H13ClOSi B1590336 Chloro(dimethyl)[(propan-2-yl)oxy]silane CAS No. 1825-71-4](/img/structure/B1590336.png)
Chloro(dimethyl)[(propan-2-yl)oxy]silane
描述
Chloro(dimethyl)[(propan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chlorine atom, two methyl groups, and an isopropoxy group.
准备方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with isopropanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the chlorine atom with the isopropoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is purified through distillation or other separation techniques to obtain a high-purity compound.
化学反应分析
Types of Reactions
Chloro(dimethyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Catalysts: Catalysts such as acids or bases can facilitate the hydrolysis and substitution reactions.
Solvents: Reactions are often carried out in organic solvents like toluene or dichloromethane to enhance solubility and reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of dimethylsilanediol and hydrochloric acid.
科学研究应用
Chloro(dimethyl)[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which Chloro(dimethyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in various chemical reactions. The isopropoxy group enhances the compound’s solubility and reactivity, making it a valuable reagent in organic synthesis.
相似化合物的比较
Chloro(dimethyl)[(propan-2-yl)oxy]silane can be compared with other similar organosilicon compounds, such as:
Dimethylchlorosilane: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
Trimethylchlorosilane: Contains three methyl groups instead of two, affecting its reactivity and solubility.
Methoxy(dimethyl)chlorosilane: Contains a methoxy group instead of an isopropoxy group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its combination of a chlorine atom, two methyl groups, and an isopropoxy group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
chloro-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-5(2)7-8(3,4)6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJQKDTUKKCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515888 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-71-4 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


